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Compound of Interest

Compound Name: CB-184

Cat. No.: B1256021

Note to the Reader: The compound "CB-184" as specified in the query does not correspond to
a widely documented agent in publicly available scientific literature. It is plausible that this is a
typographical error. Based on the numeric designation, this document provides detailed
information on two extensively researched compounds: JZL184 and Cabozantinib (also known
as XL184). These compounds are potent inhibitors used in various preclinical in vivo models.

JZL184: A Selective Monoacylglycerol Lipase
(MAGL) Inhibitor

JZL184 is a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary
enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
By inhibiting MAGL, JZL184 elevates the levels of 2-AG, which subsequently enhances the
activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of the
endocannabinoid system has been explored in various therapeutic areas, including oncology,
neuroinflammation, and pain.

Quantitative Data Summary for JZL184 In Vivo Models

The following table summarizes the dosage and administration of JZL184 in various preclinical
models.
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Experimental Protocols for JZL.184

Protocol 1: Evaluation of Anti-Metastatic Effects in a Lung Cancer Xenograft Model

e Animal Model: Athymic nude mice.

e Cell Line: A549 human lung carcinoma cells.
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o Tumor Cell Inoculation: Inject A549 cells intravenously to establish an experimental
metastasis model.

e JZL184 Preparation: Dissolve JZL184 in a vehicle solution (e.g., a mixture of saline, ethanol,
and Tween-80).

e Administration:
o Begin treatment post-tumor cell injection.
o Administer JZL184 via intraperitoneal (i.p.) injection at a dose of = 8 mg/kg.
o The dosing schedule is every 72 hours for a duration of 4 weeks.

e Endpoint Analysis:

o

At the end of the treatment period, euthanize the mice.

[¢]

Harvest the lungs and fix them in an appropriate solution (e.g., 10% formalin).

[e]

Count the number of metastatic nodules on the lung surface.
o Histological analysis can be performed to confirm the presence of metastatic lesions.
Protocol 2: Assessment of Anxiolytic Effects in Rats

Animal Model: Adult male rats.

Apparatus: Elevated plus maze.

JZL 184 Preparation: Prepare JZL184 in a suitable vehicle.

Administration:

o Administer JZL184 via i.p. injection at doses of 1, 4, and 8 mg/kg.

o Avehicle control group should be included.

Behavioral Testing:
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o Conduct the elevated plus maze test at a specific time point after JZL184 administration
(e.g., 30-60 minutes).

o Record parameters such as the time spent in the open arms and the number of entries
into the open and closed arms.

o Data Analysis: Analyze the data to determine if JZL184 treatment results in a significant
increase in the time spent in the open arms, which is indicative of an anxiolytic effect.

JZL184 Signaling Pathway and Experimental Workflow

inhibition A degradation 2-AG
onoacylglyce e

Downstream Signaling
(2-Arachidonoylglycerol)

(e.g., reduced inflammation, anti-tumor effects)

Click to download full resolution via product page

Caption: JZL184 inhibits MAGL, increasing 2-AG levels and activating cannabinoid receptors.
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Caption: General experimental workflow for in vivo studies with JZL184.
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Cabozantinib (XL184): A Multi-Tyrosine Kinase
Inhibitor

Cabozantinib (XL184) is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs),
including MET, VEGFR2, RET, AXL, and others.[11] These RTKs are implicated in various
aspects of cancer, such as tumor growth, angiogenesis, metastasis, and drug resistance.[12]
Cabozantinib is approved for the treatment of several cancers in humans and is extensively
studied in preclinical models.

Quantitative Data Summary for Cabozantinib (XL184) In
Vivo Models

The following table summarizes the dosage and administration of Cabozantinib in various
preclinical models.
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Experimental Protocols for Cabozantinib (XL184)

Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Model

e Animal Model: Nude mice.

o Cell Line: Appropriate cancer cell line (e.g., TT cells for medullary thyroid cancer).

o Tumor Cell Inoculation: Subcutaneously inject the cancer cells into the flank of the mice.

o Cabozantinib Preparation: Formulate Cabozantinib for oral administration (e.g., in a vehicle
such as 1% DMSO, 30% PEG, 1% Tween 80).[12]

e Administration:
o Allow tumors to reach a palpable size before starting treatment.
o Administer Cabozantinib daily via oral gavage at the desired dose (e.g., 10-60 mg/kg).
o Include a vehicle-treated control group.
e Endpoint Analysis:
o Measure tumor volume regularly (e.g., twice a week) using calipers.

o Monitor the body weight of the animals as an indicator of toxicity.
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o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
immunohistochemistry, western blotting).

Protocol 2: Assessment of Anti-Angiogenic and Metabolic Effects

Animal Model: Patient-derived xenograft (PDX) models in immunodeficient mice.

Cabozantinib Administration: Treat tumor-bearing mice with Cabozantinib (e.g., 30 mg/kg
daily) or vehicle.

Imaging Techniques:

o Angiogenesis: Perform dynamic contrast-enhanced magnetic resonance imaging (DCE-
MRI) to assess tumor vascularity.

o Metabolism: Use [18F]-FDG-PET imaging to measure glucose uptake in the tumors.[13]

Molecular Analysis:
o Collect tumor tissue at different time points.

o Perform RNA sequencing, RTK arrays, and immunoblotting to analyze changes in gene
expression and signaling pathways (e.g., PI3BK/AKT/mTOR).[13][19]

Cabozantinib (XL184) Signaling Pathway and
Experimental Workflow

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6168336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6168336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4323738/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

BENGHE Check Availability & Pricing

Receptor Tyrosine Kinases (RTKs)
Cellular Effects

Thibition =
| Angiogenesis

Downstrepm [Pathfways

Y
inhibition
r MAPK | Proliferation

- Apoptosis

Cabozantinib (XL184)

\

inhibition

Click to download full resolution via product page

Caption: Cabozantinib inhibits multiple RTKs, affecting key downstream signaling pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]
2. aacrjournals.org [aacrjournals.org]

3. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and
Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.nchbi.nlm.nih.gov]

4. Paradoxical effects of JZL184, an inhibitor of monoacylglycerol lipase, on bone
remodelling in healthy and cancer-bearing mice - PMC [pmc.ncbi.nim.nih.gov]

5. Paradoxical effects of JZL184, an inhibitor of monoacylglycerol lipase, on bone
remodelling in healthy and cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-
arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic
effects under conditions of high environmental aversiveness in rats - PMC
[pmc.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184
Retains Cannabinoid Receptor Type 1-Mediated Antinociceptive and Gastroprotective
Effects - PMC [pmc.ncbi.nlm.nih.gov]

9. Frontiers | Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats
With Severe Acute Pancreatitis [frontiersin.org]

10. Spinal administration of the monoacylglycerol lipase inhibitor JZL184 produces robust
inhibitory effects on nociceptive processing and the development of central sensitization in
the rat - PMC [pmc.ncbi.nim.nih.gov]

11. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

12. Cabozantinib inhibits tumor growth in mice with ovarian cancer - PMC
[pmc.ncbi.nlm.nih.gov]

13. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor
xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1256021?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/20/5/787/673237/The-Monoacylglycerol-Lipase-Inhibitor-JZL184
https://aacrjournals.org/mct/article-abstract/20/5/787/673237
https://pubmed.ncbi.nlm.nih.gov/33632876/
https://pubmed.ncbi.nlm.nih.gov/33632876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6606522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6606522/
https://pubmed.ncbi.nlm.nih.gov/31151929/
https://pubmed.ncbi.nlm.nih.gov/31151929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140828/
https://www.medchemexpress.com/JZL-184.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3657109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3657109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3657109/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.869482/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.869482/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525864/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-cabozantinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC11560812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11560812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6168336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6168336/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 14. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and
VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nim.nih.gov]

e 15. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and
VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate
and Adaptive Immunity - PMC [pmc.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]

e 18. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model
of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal
Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Models:
JZL184 and Cabozantinib (XL184)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1256021#ch-184-dosage-and-administration-for-in-
vivo-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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